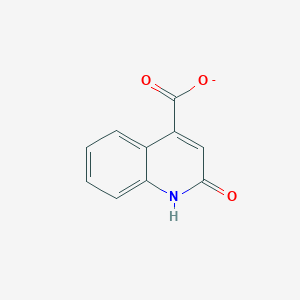
2-Oxo-1,2-dihydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1,2-dihydroquinoline-4-carboxylate is conjugate base of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. It is a conjugate base of a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
2-Oxo-1,2-dihydroquinoline-4-carboxylate and its derivatives have been extensively studied for their synthesis, structural characterization, and potential applications. Hayani et al. (2020, 2021) developed systematic approaches for synthesizing these compounds. They employed esterification reactions of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various alcohols, followed by alkylation reactions with different alkylating agents. The structures of the synthesized compounds were confirmed using nuclear magnetic resonance (NMR) spectroscopy and monocrystalline X-ray crystallography. Additionally, Hirshfeld surface analysis was utilized to explore non-bond interactions and intermolecular contacts in solid-phase crystal packing. These studies provide a detailed understanding of the molecular structure and interactions of this compound derivatives, laying the foundation for exploring their potential applications in various fields (Hayani et al., 2020) (Hayani et al., 2021).
Anticancer Activity
Research by Gaber et al. (2021) focused on producing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and assessing their anticancer efficacy against the breast cancer MCF-7 cell line. This study highlighted the significant anticancer activity of specific synthesized compounds compared to the reference compound Dox, suggesting the therapeutic potential of this compound derivatives in cancer treatment (Gaber et al., 2021).
Biochemical Insights
The biochemical properties of this compound were explored by Rosche et al. (1995) who studied 2-Oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86. This enzyme system, consisting of a reductase and oxygenase, plays a role in the quinoline degradation pathway. It catalyzes the NADH-dependent oxygenation of 2-oxo-1,2-dihydroquinoline. The study provided insights into the enzyme's substrate specificity, physical, chemical, and catalytic properties, contributing to the understanding of its role in microbial metabolism and potential applications in bioremediation (Rosche et al., 1995).
Propriétés
Formule moléculaire |
C10H6NO3- |
|---|---|
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1 |
Clé InChI |
MFSHNFBQNVGXJX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



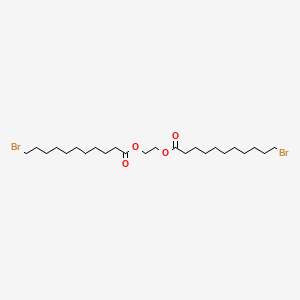

![8-Nitro-5-[3-(trifluoromethyl)-1-piperidinyl]isoquinoline](/img/structure/B1227828.png)
![2-[2-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-2-oxoethyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1227829.png)
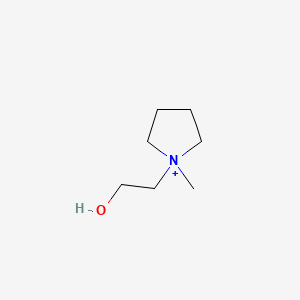


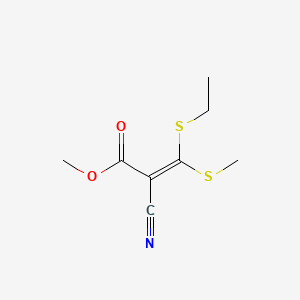
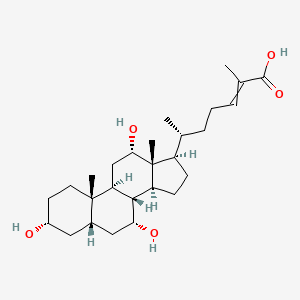


![[(1S,2R,3S,4R,6R,7R,8R)-4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B1227841.png)

